molecular formula C27H22F6N2O2 B12380198 Prmt5/egfr-IN-1

Prmt5/egfr-IN-1

Cat. No.: B12380198
M. Wt: 520.5 g/mol
InChI Key: MOOWKXDYPKYTBJ-UHFFFAOYSA-N
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Description

PRMT5/EGFR-IN-1 is a hypothetical or emerging compound targeting protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in symmetric dimethylation of arginine residues on histones and non-histone substrates. PRMT5 overexpression is linked to tumorigenesis in cancers such as breast cancer, chronic lymphocytic leukemia (CLL), and non-small cell lung cancer (NSCLC) .

Properties

Molecular Formula

C27H22F6N2O2

Molecular Weight

520.5 g/mol

IUPAC Name

1-[4-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C27H22F6N2O2/c1-36-23-12-16(24-25-20(8-9-34-24)19-4-2-3-5-21(19)35-25)6-7-22(23)37-14-15-10-17(26(28,29)30)13-18(11-15)27(31,32)33/h2-7,10-13,24,34-35H,8-9,14H2,1H3

InChI Key

MOOWKXDYPKYTBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Prmt5/egfr-IN-1 undergoes various chemical reactions, including:

Scientific Research Applications

Prmt5/egfr-IN-1 has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar PRMT5 Inhibitors

Below is a detailed comparison of PRMT5/EGFR-IN-1 with other PRMT5 inhibitors, focusing on mechanisms, potency, selectivity, and clinical relevance.

Table 1: Key PRMT5 Inhibitors and Their Properties

Compound Mechanism of Action IC50/Potency Selectivity/MTAP Dependency Clinical Stage Key Findings
EPZ015666 (GSK3326595) SAM-non-competitive, inhibits PRMT5-MEP50 complex Not reported Effective in MTAP-WT (e.g., mantle cell lymphoma) Phase I/II Suppressed tumor growth in xenografts but ineffective in MTAP-negative cells due to MTA competition
LLY-283 SAM-competitive, binds substrate pocket 260 nM Broad activity; reduced efficacy in high MTA environments Preclinical Potent enzymatic inhibition but limited utility in MTAP-deficient cancers
JNJ-64619178 SAM-competitive Sub-nanomolar Selective for PRMT5 over other methyltransferases Phase I (NCT03573310) Demonstrated antitumor activity in solid tumors; clinical trials ongoing
MRTX1719 MTA-cooperative, binds PRMT5/MTA complex Not reported Synthetic lethality in MTAP-deleted cancers Preclinical Selective cytotoxicity in MTAP-negative cells; synergizes with chemotherapy in xenografts
Tadalafil-derivative A PRMT5 inhibitor (structural derivative of tadalafil) Highest potency among derivatives Breast cancer models Preclinical Enhanced chemosensitivity to doxorubicin; reduced tumor growth in vivo
3039-0164 Substrate-binding site inhibitor Not reported Targets PRMT5 in NSCLC Preclinical Inhibited PRMT5 downstream targets (FGFR3, eIF4E) and blocked PI3K/AKT/mTOR pathways

Mechanistic Differences

  • SAM-Competitive vs. Non-Competitive: SAM-competitive inhibitors (e.g., LLY-283, JNJ-64619178) directly block S-adenosylmethionine (SAM) binding, limiting methyltransferase activity . These compounds are less effective in MTAP-negative cancers due to elevated methylthioadenosine (MTA), which outcompetes SAM .
  • MTA-Cooperative Inhibitors: MRTX1719 exploits the PRMT5/MTA complex in MTAP-deleted cells, achieving synthetic lethality without affecting normal tissues .

Efficacy in Disease Models

  • Breast Cancer : Tadalafil-derivative A reduced tumor growth and enhanced doxorubicin sensitivity in vitro and in vivo .
  • CLL : PRT382 (SAM-competitive) showed superior anti-tumor activity compared to EPZ015666 in CLL models, improving survival in mouse models .
  • NSCLC : Compound 3039-0164 blocked PRMT5-dependent pathways (PI3K/AKT/mTOR) and reduced tumor proliferation .

Challenges and Clinical Implications

Selectivity and Toxicity

  • PRMT5 inhibitors like EPZ015666 and LLY-283 exhibit off-target effects due to PRMT5's role in normal cellular processes (e.g., splicing, stem cell maintenance), leading to dose-limiting toxicity in clinical trials .
  • MRTX1719 and other MTAP-selective inhibitors may mitigate toxicity by targeting cancer-specific vulnerabilities .

MTAP Status as a Biomarker

  • MTAP deletion (present in ~15% of cancers) creates a dependency on PRMT5 due to MTA accumulation. Inhibitors like MRTX1719 and JNJ-64619178 show enhanced efficacy in this context .

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